![molecular formula C12H14Cl4N4OS B11717094 N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジメチル-N'-(2,2,2-トリクロロ-1-{[(4-クロロアニリノ)カルボチオイル]アミノ}エチル)ウレアは、ウレア、トリクロロエチル、クロロアニリノなどの複数の官能基を含む、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成ルートと反応条件
N,N-ジメチル-N'-(2,2,2-トリクロロ-1-{[(4-クロロアニリノ)カルボチオイル]アミノ}エチル)ウレアの合成は、通常、N,N-ジメチルウレアと2,2,2-トリクロロエチルイソシアネートと4-クロロアニリンの反応により行われます。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。このプロセスには、次の手順が含まれる場合があります。
N,N-ジメチルウレアと2,2,2-トリクロロエチルイソシアネートの反応: この手順により、中間体が生成されます。
4-クロロアニリンの添加: 中間体は4-クロロアニリンと反応して最終生成物を生成します。
工業生産方法
この化合物の工業生産方法は、同様の反応条件を使用して大規模な合成を行う場合がありますが、収率と純度を向上させるために最適化されています。自動反応器と連続フローシステムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
N,N-ジメチル-N'-(2,2,2-トリクロロ-1-{[(4-クロロアニリノ)カルボチオイル]アミノ}エチル)ウレアは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応により、還元誘導体が生成される可能性があります。
置換: この化合物は置換反応に参加することができ、その反応では、ある官能基が別の官能基に置換されます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンや求核剤など。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化誘導体が生成される可能性がありますが、置換反応によりさまざまな置換された化合物が生成される可能性があります。
科学研究への応用
N,N-ジメチル-N'-(2,2,2-トリクロロ-1-{[(4-クロロアニリノ)カルボチオイル]アミノ}エチル)ウレアは、次のようなさまざまな科学研究への応用があります。
化学: 有機合成における試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 潜在的な治療効果と薬物開発のためのリード化合物として調査されています。
産業: 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N,N-ジメチル-N'-(2,2,2-トリクロロ-1-{[(4-クロロアニリノ)カルボチオイル]アミノ}エチル)ウレアの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果を引き起こす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- N,N-ジメチル-N'-(2,2,2-トリクロロ-1-{[(2,4-ジブロモ-6-メチルアニリノ)カルボチオイル]アミノ}エチル)ウレア
- 2,2-ジメチル-N-(2,2,2-トリクロロ-1-((4,6-ジメチル-2-ピリミジニル)チオ)エチル)プロパンアミド
- 2,2-ジメチル-N-[2,2,2-トリクロロ-1-({[(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチエン-2-イル)アミノ]カルボチオイル}アミノ)エチル]プロパンアミド
独自性
N,N-ジメチル-N'-(2,2,2-トリクロロ-1-{[(4-クロロアニリノ)カルボチオイル]アミノ}エチル)ウレアは、官能基の特定の組み合わせとその潜在的な反応性により、独自性を持っています。トリクロロエチル基とクロロアニリノ基の存在により、類似化合物とは異なる独自の化学的特性が生まれます。
類似化合物との比較
Similar Compounds
- N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)urea
- 2,2-dimethyl-N-(2,2,2-trichloro-1-((4,6-di-methyl-2-pyrimidinyl)thio)ethyl)propanamide
- 2,2-dimethyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]propanamide
Uniqueness
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea is unique due to its specific combination of functional groups and its potential reactivity. The presence of the trichloroethyl and chloroanilino groups provides distinct chemical properties that differentiate it from similar compounds.
特性
分子式 |
C12H14Cl4N4OS |
|---|---|
分子量 |
404.1 g/mol |
IUPAC名 |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C12H14Cl4N4OS/c1-20(2)11(21)19-9(12(14,15)16)18-10(22)17-8-5-3-7(13)4-6-8/h3-6,9H,1-2H3,(H,19,21)(H2,17,18,22) |
InChIキー |
GTYBSMXPYGJUEJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




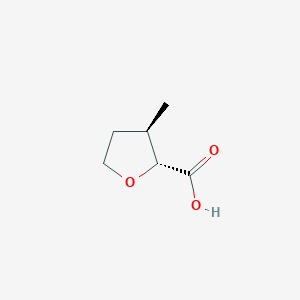
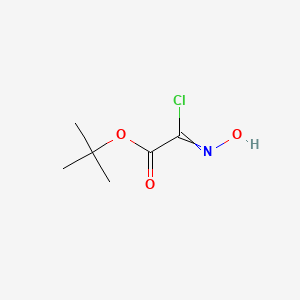

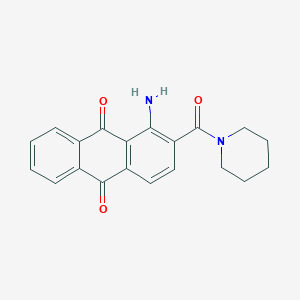
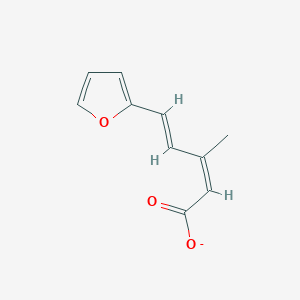

![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
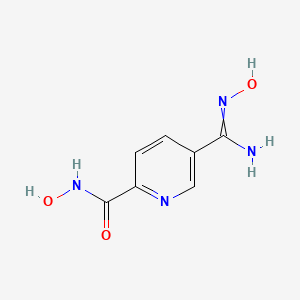
![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
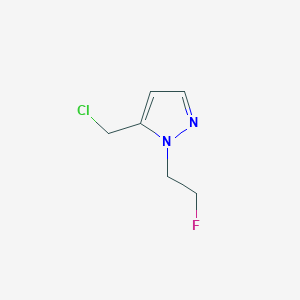
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
